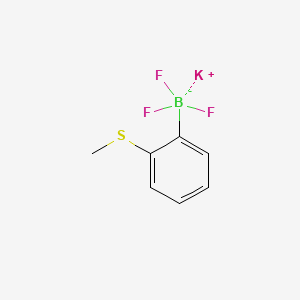

Potassium trifluoro(2-(methylthio)phenyl)borate

Vue d'ensemble

Description

Potassium trifluoro(2-(methylthio)phenyl)borate is a useful research compound. Its molecular formula is C7H7BF3KS and its molecular weight is 230.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Potassium trifluoro(2-(methylthio)phenyl)borate (KTFMB) is a specialized organoboron compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

KTFMB has the molecular formula C₇H₇BF₃KS, with a molecular weight of approximately 230.10 g/mol. It features a trifluoroborate group attached to a phenyl ring that includes a methylthio substituent at the ortho position. The presence of the trifluoromethylthio group (-SCF₃) is significant as it can enhance the compound's reactivity and influence the properties of synthesized materials.

Synthesis

The synthesis of KTFMB typically involves the reaction of 2-(methylthio)phenylboronic acid with potassium trifluoride or other fluorinating agents under controlled conditions. This method allows for high yields and purity, often exceeding 98% in commercial preparations. The general synthetic route can be summarized as follows:

- Reagents : 2-(methylthio)phenylboronic acid, potassium trifluoride.

- Conditions : Controlled temperature and atmosphere to facilitate the reaction.

- Yield : High purity and yield achieved through optimized conditions.

Pharmacological Potential

Research indicates that KTFMB may have significant implications in drug development, particularly in creating novel therapeutic agents. Its ability to introduce the trifluoromethylthio group into organic molecules can modify their biological properties, potentially leading to new pharmaceuticals.

Case Studies :

- Cross-Coupling Reactions : KTFMB has been utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing biologically active compounds such as substituted purines . These compounds are essential in various therapeutic applications, including cancer treatment.

- Biological Screening : Initial screenings have shown that derivatives formed using KTFMB exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as anticancer agents .

Toxicity Profile

Understanding the toxicity profile of KTFMB is crucial for its application in medicinal chemistry. Preliminary studies indicate that while many derivatives are non-toxic to normal mammalian cells, some exhibit selective activity against certain cancer cell lines . This selectivity is essential for developing targeted therapies with minimal side effects.

Table 1: Comparison of Biological Activity

| Compound | Activity Type | Target Cells | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer Agent | ZR75 Human Breast Cancer Cells | 25 |

| Methyltrifluoroborate | Nucleophilic Reagent | Various Electrophiles | N/A |

| Substituted Purines | Antiviral/Cytotoxic | HepG2 Liver Cancer Cells | 15 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Applications De Recherche Scientifique

Organic Synthesis

Potassium trifluoro(2-(methylthio)phenyl)borate serves as a versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethylthio group (-SCF₃) into organic molecules. This modification can significantly alter the physical and chemical properties of the compounds, making them suitable for pharmaceutical development and materials science.

- Cross-Coupling Reactions : The compound is employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic boron reagent. Studies have shown that it can effectively couple with various electrophiles, including aryl halides and alkenes, to form complex organic structures .

Material Science

The introduction of the trifluoromethylthio group via this compound can enhance the properties of materials used in organic electronics and optoelectronic devices. Research indicates that materials modified with this compound exhibit improved electronic properties, making them candidates for applications in sensors, displays, and other electronic components .

Biological Applications

While primarily used in synthetic chemistry, there is growing interest in exploring the biological interactions of this compound. Preliminary studies suggest potential pharmacological applications, particularly in drug development targeting specific biological pathways. Further investigation into its toxicity and bioactivity is necessary to establish its viability as a pharmaceutical agent .

Case Study 1: Cross-Coupling Efficiency

A study conducted by Molander et al. demonstrated the effectiveness of this compound in cross-coupling reactions with various electrophiles. The researchers optimized conditions using palladium catalysts to achieve high yields of desired products while maintaining selectivity . This research highlights the compound's utility in synthesizing complex molecules relevant for pharmaceuticals.

Case Study 2: Material Development

Research focusing on organic electronics explored the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced charge transport properties, indicating their potential use in next-generation electronic devices . This case study emphasizes the compound's role beyond traditional chemistry applications into advanced material science.

Propriétés

IUPAC Name |

potassium;trifluoro-(2-methylsulfanylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOYJOWMHXJLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1SC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660116 | |

| Record name | Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-77-7 | |

| Record name | Borate(1-), trifluoro[2-(methylthio)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.